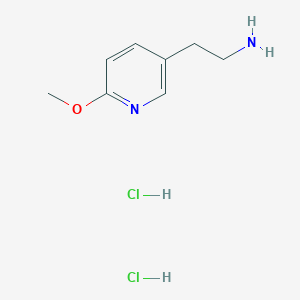
6-Methoxy-3-pyridineethanamine 2HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-3-pyridineethanamine 2HCl is a chemical compound with the molecular formula C8H13Cl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-pyridineethanamine 2HCl typically involves the reaction of 6-methoxy-3-pyridineethanamine with hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out under controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher efficiency and yield. This often includes the use of automated reactors and stringent quality control measures to ensure consistency in the final product.
化学反応の分析
Types of Reactions
6-Methoxy-3-pyridineethanamine 2HCl can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce 6-methoxy-3-pyridinecarboxylic acid, while reduction can yield 6-methoxy-3-pyridineethanol.
科学的研究の応用
6-Methoxy-3-pyridineethanamine 2HCl is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in studies involving neurotransmitter analogs and receptor binding.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 6-Methoxy-3-pyridineethanamine 2HCl involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist at certain receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
3-Pyridineethanamine: Lacks the methoxy group, resulting in different chemical properties and reactivity.
6-Methoxy-2-pyridineethanamine: Similar structure but with the methoxy group in a different position, leading to different biological activity.
6-Methoxy-3-pyridinepropanamine: Has an additional carbon in the side chain, affecting its chemical and biological properties.
Uniqueness
6-Methoxy-3-pyridineethanamine 2HCl is unique due to the presence of the methoxy group at the 6-position and the ethanamine side chain. This specific structure imparts distinct chemical and biological properties, making it valuable for various research applications.
生物活性
6-Methoxy-3-pyridineethanamine 2HCl, a compound with potential pharmaceutical applications, has garnered interest due to its biological activity. This article explores its pharmacological properties, toxicity profiles, and potential therapeutic uses, drawing on diverse sources and research findings.
- Chemical Name : 6-Methoxy-3-pyridineethanamine hydrochloride
- Molecular Formula : C9H12ClN
- Molecular Weight : 173.65 g/mol
Pharmacological Activity
Research on this compound indicates several biological activities:
- Neuropharmacological Effects :
- Toxicity and Safety :
- Irritation and Sensitization :
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticonvulsant Activity :
- Toxicological Evaluations :
Data Table: Summary of Biological Activities
特性
IUPAC Name |
2-(6-methoxypyridin-3-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-11-8-3-2-7(4-5-9)6-10-8;;/h2-3,6H,4-5,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEFTLVCCMKJPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














